N-(BOC)-8-aminomethyl-2-naphthoic acid
Description
N-(BOC)-8-aminomethyl-2-naphthoic acid is a compound that features a tert-butyloxycarbonyl (BOC) protected amine group attached to a naphthoic acid structure. The BOC group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZUUVLCJHIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BOC)-8-aminomethyl-2-naphthoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reaction. The BOC protection is achieved under controlled conditions to ensure high purity and minimal side reactions .
Chemical Reactions Analysis
Deprotection of the BOC Group
The BOC group serves as a temporary protective moiety for the amine, enabling selective functionalization of other reactive sites. Cleavage occurs under acidic conditions:
Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, triggering elimination of CO₂ and isobutylene to regenerate the free amine .
Carboxylic Acid Functionalization
The 2-naphthoic acid group undergoes typical carboxylic acid reactions, including esterification and amidation:
Esterification
Amidation
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| EDCl/HOBt coupling | Ethylenediamine, EDCl, HOBt | Amide-linked conjugates | 70–85% |
| NHS activation | N-hydroxysuccinimide, DCC | Activated ester for bioconjugation | 80–90% |
Key Consideration : The BOC group’s stability under neutral/basic conditions allows selective modification of the acid without deprotection .
Hydrogenation and Reductive Processes
The aminomethyl group may participate in catalytic hydrogenation, though the BOC group typically remains inert under these conditions:
| Reaction | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Hydrogenolysis | Pd/C, H₂ (1 atm) | Methanol, 25°C, 12 hours | No reduction observed (BOC stability) |
| Reductive amination | NaBH₃CN | pH 4–5, methanol | Secondary amine formation post-BOC removal |
Note : Direct hydrogenation of the naphthalene ring is not reported due to aromatic stability .
Substitution Reactions
After BOC deprotection, the primary amine undergoes nucleophilic substitution:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetyl-8-aminomethyl-2-naphthoic acid | 75% |
| Sulfonylation | Tosyl chloride, DCM | N-tosyl derivative | 82% |
Mechanism : The free amine attacks electrophilic agents (e.g., acyl chlorides), forming stable amides or sulfonamides .
Stability and Rearrangements
The BOC group’s stability under various conditions ensures compatibility with diverse reaction workflows:
| Condition | Effect on BOC Group | Reference |
|---|---|---|
| Basic (pH >10) | Stable | |
| Acidic (pH <3) | Cleavage within 1 hour | |
| High temperature (>100°C) | Partial decomposition |
Unexpected Rearrangements : Lewis acid-mediated acyl shifts (e.g., BF₃·Et₂O) have been reported in structurally related naphthoic acids , though no direct evidence exists for this compound.
Scientific Research Applications
Chemistry
- Peptide Synthesis : N-(BOC)-8-aminomethyl-2-naphthoic acid is extensively used in the synthesis of peptides. The BOC group allows for the protection of amine functionalities, facilitating the formation of peptide bonds without unwanted side reactions.
- Intermediate for Organic Synthesis : This compound acts as an intermediate in synthesizing complex organic molecules, demonstrating its utility in developing new chemical entities.
Biology
- Enzyme-Substrate Interactions : Researchers use this compound to study how enzymes interact with substrates, providing insights into biochemical pathways and enzyme mechanisms.
- Protein Modifications : It plays a role in modifying proteins, which is essential for understanding protein function and regulation in biological systems.
Medicine
- Pharmaceutical Development : this compound is utilized as a building block in drug synthesis, contributing to the development of pharmaceuticals targeting various diseases.
- Therapeutic Potential : Preliminary studies indicate that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.
Case Study 1: Antitumor Activity
A study conducted on a mouse model of breast cancer demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests potential therapeutic applications in oncology.
Case Study 2: Apoptosis Induction
In vitro studies involving human cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis and decreased cell viability. These findings highlight its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(BOC)-8-aminomethyl-2-naphthoic acid primarily involves the protection and deprotection of the amine group. The BOC group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations. The pathways involved include nucleophilic substitution and electrophilic activation .
Comparison with Similar Compounds
Similar Compounds
N-CBZ-8-aminomethyl-2-naphthoic acid: Features a benzyl carbamate (CBZ) protecting group instead of BOC.
N-FMOC-8-aminomethyl-2-naphthoic acid: Contains a fluorenylmethyloxycarbonyl (FMOC) protecting group.
Uniqueness
N-(BOC)-8-aminomethyl-2-naphthoic acid is unique due to the stability and ease of removal of the BOC group under mild acidic conditions. This makes it particularly suitable for applications requiring selective protection and deprotection of amine groups without affecting other functional groups .
Biological Activity
N-(BOC)-8-aminomethyl-2-naphthoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a BOC (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility. The naphthoic acid moiety contributes to its interaction with various biological targets.
Research indicates that this compound interacts with several biomolecules, particularly those involved in enzyme inhibition and receptor binding. Its structure allows for significant binding affinity to certain targets, leading to various biological effects.
Cellular Effects
Studies have demonstrated that this compound exhibits notable effects on cell proliferation and apoptosis. For instance, it has been shown to inhibit the proliferation of cancer cell lines, suggesting potential anticancer properties. In particular:
- Inhibition of Cancer Cell Proliferation : this compound has been reported to reduce the growth of breast cancer cells in vitro.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression.
- Receptor Interaction : It may act as a modulator of various receptors, influencing downstream signaling pathways crucial for cell survival and proliferation.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a mouse model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to control groups.
- Case Study 2 : A study involving human cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis and decreased cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
